(17Z)-17-Tetracosenal

Descripción

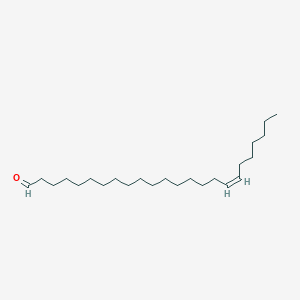

(17Z)-17-Tetracosenal is a long-chain unsaturated alkenal with a 24-carbon backbone and a cis-configured double bond at the 17th position (denoted by "Z"). This compound belongs to the family of fatty aldehydes, which are critical intermediates in lipid metabolism and signaling pathways. Its structure includes a terminal aldehyde group, which confers reactivity and biological activity, particularly in interactions with cellular receptors or enzymes.

Propiedades

Fórmula molecular |

C24H46O |

|---|---|

Peso molecular |

350.6 g/mol |

Nombre IUPAC |

(Z)-tetracos-17-enal |

InChI |

InChI=1S/C24H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h7-8,24H,2-6,9-23H2,1H3/b8-7- |

Clave InChI |

LPJHUYFFQFPQMY-FPLPWBNLSA-N |

SMILES isomérico |

CCCCCC/C=C\CCCCCCCCCCCCCCCC=O |

SMILES canónico |

CCCCCCC=CCCCCCCCCCCCCCCCC=O |

Sinónimos |

17-tetracosenal tetracos-17-en-aldehyde |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize (17Z)-17-Tetracosenal, we compare it with three categories of compounds: long-chain aldehydes , unsaturated fatty acids , and lysophospholipids .

Table 1: Structural and Functional Comparison

Key Findings:

Double Bond Configuration: The cis (Z) configuration at position 17 in this compound may enhance membrane fluidity compared to saturated analogs like tetracosanoic acid. However, this property is less pronounced than in polyunsaturated compounds like LysoPC (20:5), which contains five cis double bonds and exhibits stronger anti-inflammatory effects . LysoPC (20:5) shares the 17Z double bond but has a shorter carbon chain and a phosphocholine head group, enabling distinct interactions with cell membranes and receptors .

Functional Group Reactivity: The aldehyde group in this compound is highly reactive, making it prone to oxidation or Schiff base formation. This contrasts with carboxylic acid-terminated tetracosanoic acid, which is more stable and serves as a structural component in waxes or ceramides .

Biological Activity :

- LysoPC (20:5) demonstrates significant anti-inflammatory effects in poultry models, attributed to its modulation of gut microbiota and serum metabolites. This compound’s aldehyde group may similarly interact with immune receptors, but empirical data are lacking .

- Shorter aldehydes like (9Z)-9-Octadecenal are well-documented as pheromones, suggesting that chain length and double bond position critically determine functional specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.